molecular formula C14H10N2OS B2763440 2-(5-Acetyl-2-thienyl)-3-(4-pyridinyl)acrylonitrile CAS No. 478261-05-1

2-(5-Acetyl-2-thienyl)-3-(4-pyridinyl)acrylonitrile

Cat. No. B2763440
CAS RN: 478261-05-1
M. Wt: 254.31
InChI Key: DIJQYQNOAFZYBN-XYOKQWHBSA-N
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Description

2-(5-Acetyl-2-thienyl)-3-(4-pyridinyl)acrylonitrile, also known as ATPA, is a synthetic compound consisting of a thiophene ring, an acetyl group, and a pyridine ring. It is a small molecule that has been studied for its potential pharmaceutical applications, such as its anti-inflammatory and anti-cancer properties. ATPA has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a class of hormones involved in inflammation and other physiological processes. In addition, ATPA has been observed to exert anti-tumor effects, as well as to induce apoptosis in cancer cells.

Scientific Research Applications

Heterocyclic Synthesis Applications

  • 2-(5-Acetyl-2-thienyl)-3-(4-pyridinyl)acrylonitrile has been implicated in the synthesis of novel heterocyclic compounds. For instance, it's used in reactions leading to polyfunctional derivatives of pyrano[2,3-b]pyridine and pyrano[2,3-d]-pyrimidine, demonstrating its versatility in creating complex organic molecules with potential biological and material applications (Elgemeie et al., 1988).

Polymerization and Copolymerization

  • In polymer science, acrylonitrile and vinyl pyridine copolymerization studies provide insights into the reactivity and polymer formation processes. Such studies are foundational for developing novel materials with specific mechanical and chemical properties, indicating the broader implications of acrylonitrile derivatives in materials science (Iwakura et al., 1959).

Catalysis and Chemical Transformations

  • The compound plays a role in catalytic processes and chemical transformations. For example, the dimerization of acrylonitrile to form complex organic molecules demonstrates the potential of acrylonitrile derivatives in catalyzing significant chemical reactions, paving the way for advancements in synthetic chemistry and industrial applications (Saegusa et al., 1970).

Advanced Materials and Battery Technology

  • Research into sulfurized polyacrylonitrile (SPAN) highlights the application of acrylonitrile derivatives in next-generation battery technologies, such as lithium-sulfur batteries. Understanding the molecular structure and reaction mechanism of SPAN is crucial for improving the stability and performance of these batteries, indicating the role of acrylonitrile derivatives in energy storage solutions (Wang et al., 2018).

Environmental and Health Studies

  • Although not directly related to 2-(5-Acetyl-2-thienyl)-3-(4-pyridinyl)acrylonitrile, research on acrylonitrile's environmental fate, toxicity, and mechanisms of action provides a broader context for understanding the potential impacts and safety considerations of its derivatives. Studies on acrylonitrile's biodegradation, carcinogenicity, and metabolic pathways contribute to a comprehensive assessment of its derivatives' safety and environmental impact (Smith & Oehme, 1991).

properties

IUPAC Name

(E)-2-(5-acetylthiophen-2-yl)-3-pyridin-4-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS/c1-10(17)13-2-3-14(18-13)12(9-15)8-11-4-6-16-7-5-11/h2-8H,1H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJQYQNOAFZYBN-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=CC2=CC=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(S1)/C(=C/C2=CC=NC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666255
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(5-Acetyl-2-thienyl)-3-(4-pyridinyl)acrylonitrile

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